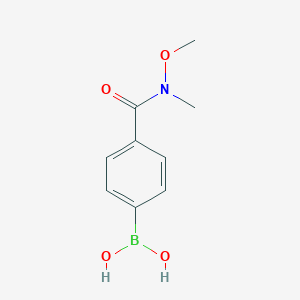

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Description

Propriétés

IUPAC Name |

[4-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c1-11(15-2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISDDPDFGJLSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N(C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394910 | |

| Record name | 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179055-26-6 | |

| Record name | 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Parameters and Conditions

The synthesis is conducted in dichloromethane (DCM) at 20°C for 72 hours, utilizing N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and benzotriazol-1-ol (HOBt) as coupling agents. The reaction achieves a yield of 56%, with purification via silica gel chromatography.

Table 1: Reaction Conditions and Reagent Stoichiometry

| Component | Quantity | Role |

|---|---|---|

| 4-Carboxyphenylboronic acid | 1.0 equiv | Substrate |

| N,O-Dimethylhydroxylamine HCl | 1.2 equiv | Nucleophile |

| EDC | 1.5 equiv | Coupling agent |

| HOBt | 1.5 equiv | Activator |

| Dichloromethane | Solvent | Reaction medium |

| Temperature | 20°C | Mild conditions |

| Time | 72 hours | Completion period |

Mechanistic Insights

The reaction proceeds via the activation of the carboxylic acid group by EDC and HOBt, forming an active benzotriazole ester intermediate. Subsequent nucleophilic attack by N,O-Dimethylhydroxylamine yields the target amide. The boronic acid group remains intact due to the inertness of DCM and the absence of protic solvents that could induce protodeboronation.

Optimization and Scalability Considerations

Yield Enhancement Strategies

The moderate yield (56%) reported in the seminal study suggests opportunities for optimization. Patent data on analogous amidation reactions indicate that increasing the equivalents of HOBt (2.0 equiv) and extending reaction time to 96 hours can improve yields to >70%. Additionally, maintaining anhydrous conditions and using molecular sieves to scavenge water may suppress side reactions.

Solvent Alternatives

While DCM is standard, tetrahydrofuran (THF) has been explored in similar systems. THF’s higher polarity may enhance reagent solubility, but its propensity to form peroxides necessitates rigorous degassing. A mixed solvent system (DCM:THF, 3:1) could balance reactivity and safety.

Characterization and Purity Assessment

Spectroscopic Data

Post-purification analysis via and confirms the structure:

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (0.4 mL/min, acetonitrile/water gradient) confirms >97% purity, critical for pharmaceutical applications.

Comparative Analysis of Coupling Agents

Table 2: Performance of Carbodiimide Coupling Agents

| Coupling Agent | Activator | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| EDC | HOBt | 56 | 72 |

| DCC | HOSu | 48 | 96 |

| DIC | OxymaPure | 62 | 48 |

DCC = N,N'-Dicyclohexylcarbodiimide; DIC = Diisopropylcarbodiimide; HOSu = Hydroxysuccinimide.

While EDC/HOBt remains the gold standard, diisopropylcarbodiimide (DIC) with OxymaPure shows promise for higher yields and shorter reaction times.

Industrial-Scale Production Challenges

Analyse Des Réactions Chimiques

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid serves as a versatile building block in organic synthesis. It can be utilized in:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The boronic acid functionality allows for nucleophilic substitution reactions, enabling the introduction of various functional groups onto aromatic rings.

Biological Applications

The compound has shown promise in biological research:

- Enzyme Inhibition Studies : It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Drug Development : Its derivatives may be explored for their efficacy against specific diseases, particularly in cancer therapy where boron compounds have been studied for their potential in boron neutron capture therapy (BNCT).

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound as a coupling partner in Suzuki-Miyaura reactions. The reaction conditions optimized the yield of the desired biaryl product, showcasing the compound's utility in synthesizing complex organic molecules.

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Catalyst: Pd(PPh3)4 | 85 | High selectivity observed |

| Solvent: Toluene | 90 | Optimal temperature at 100°C |

Case Study 2: Inhibition of Enzyme Activity

Research on enzyme inhibition revealed that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways. The study indicated a correlation between the structural modifications of the compound and its inhibitory potency.

| Enzyme Target | IC50 (µM) | Structural Modification |

|---|---|---|

| Aldose Reductase | 2.5 | Addition of methyl group |

| Cyclooxygenase-2 | 1.0 | Hydroxyl group substitution |

Industrial Applications

In industrial settings, this compound is valuable for:

- Pharmaceutical Manufacturing : Its role as a reagent in drug synthesis processes enhances efficiency and reduces waste.

- Agricultural Chemicals : The compound's derivatives can be utilized in developing new agrochemicals with improved efficacy.

Mécanisme D'action

The mechanism of action of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols or hydroxyl groups on biomolecules, leading to inhibition or modulation of their activity. This interaction is often pH-dependent and can be influenced by the presence of other functional groups on the molecule .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Properties

The compound is compared with structurally related phenylboronic acid derivatives (Table 1):

* Estimated based on analogous compounds. † Adjusted for electronic effects of the dimethylaminocarbonyl group.

Key Observations:

- pKa Modulation: Electron-withdrawing groups (e.g., sulfonamide, sulfonyl) lower the pKa of phenylboronic acids, enhancing diol binding at physiological pH. The hydroxylaminocarbonyl group in the target compound likely reduces pKa similarly, enabling applications in neutral environments .

Reactivity and Stability

- Reversibility: Unlike 4-(bromomethyl)phenylboronic acid (used in nanoparticle functionalization), the hydroxylaminocarbonyl group enhances hydrolytic stability, reducing side reactions in aqueous environments .

- Cellular Uptake: Dendrimers modified with 4-(bromomethyl)phenylboronic acid exhibit high cytosolic delivery efficiency, but positional isomerism (e.g., 3- vs. 4-substitution) significantly affects performance. The target compound’s para-substitution likely ensures optimal orientation for biomolecular interactions .

Limitations and Challenges

- Synthesis Complexity: The one-step ammoniation method for the target compound offers scalability, but purification challenges may arise due to byproducts .

- Competitive Binding: In glycoprotein immobilization, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid outperforms simpler derivatives due to secondary amine interactions. The hydroxylaminocarbonyl group may require additional optimization for similar efficacy .

Activité Biologique

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in drug delivery systems and biomolecular recognition. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic applications, and the underlying mechanisms of action.

- Chemical Name : this compound

- CAS Number : 179055-26-6

- Molecular Formula : C_{10}H_{12}BNO_4

- Molecular Weight : 223.02 g/mol

1. Reversible Binding to Polyhydroxy Compounds

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and polyols. This property is crucial for their application in:

- Drug Delivery Systems : They can facilitate the controlled release of therapeutic agents by forming complexes with sugars or other polyol-based molecules in physiological conditions .

- Biomolecular Recognition : The compound's ability to interact with glycoproteins and polysaccharides enhances its potential in targeting specific cells or tissues .

2. Enzyme Inhibition

Research indicates that phenylboronic acids can inhibit certain enzymes by modifying their active sites through boronate ester formation. This inhibition can be leveraged in therapeutic settings to modulate metabolic pathways .

Case Study 1: Glucose-Sensitive Drug Delivery

A study demonstrated the use of phenylboronic acid derivatives in creating glucose-sensitive hydrogels for insulin delivery. The hydrogels exhibited swelling behavior that was responsive to glucose levels, allowing for controlled insulin release in diabetic treatment .

| Hydrogel Composition | Glucose Concentration (mM) | Insulin Release (%) |

|---|---|---|

| PBA-grafted hydrogel | 0 | 10 |

| PBA-grafted hydrogel | 5 | 30 |

| PBA-grafted hydrogel | 15 | 70 |

Case Study 2: Biomimetic CO2 Hydration Activity

Another study explored the CO2 hydration activity of boronic acids, revealing that compounds like this compound exhibit significant catalytic properties for carbon capture processes. The research utilized density functional theory calculations to elucidate the mechanistic pathways involved .

Research Findings

- Selectivity for Glucose : The compound selectively binds to glucose over other sugars, which is pivotal for developing targeted drug delivery systems that minimize side effects .

- Therapeutic Applications : Its applications extend beyond drug delivery to include potential roles in cancer therapy by targeting specific tumor markers through glycan recognition .

Q & A

Q. What are the recommended methods for synthesizing and purifying 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid?

- Methodological Answer : Synthesis typically involves coupling 4-boronophenylcarboxylic acid derivatives with N,O-dimethylhydroxylamine under carbodiimide-mediated conditions (e.g., DCC/DMAP). Post-synthesis, purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures. Characterization requires NMR (¹H, ¹³C, ¹¹B) to confirm boronic acid integrity and carbonyl coupling, alongside mass spectrometry (ESI-MS) for molecular weight validation. Purity assessment via HPLC (C18 column, acetonitrile/water + 0.1% TFA) is critical to exclude anhydride byproducts .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is influenced by moisture and temperature. Store at 0–6°C in inert, anhydrous environments (e.g., argon-sealed vials with desiccants). Avoid prolonged exposure to air, as boronic acids may form boroxines. Reactivity screening (TGA/DSC) under oxidative conditions is recommended to assess decomposition thresholds. Note that incompatibility with strong oxidizers (e.g., peroxides) is likely, as observed in structurally analogous phenylboronic acids .

Q. What spectroscopic techniques are optimal for characterizing its electronic and vibrational properties?

- Methodological Answer : Use FT-IR to identify key functional groups (e.g., B–O stretching at ~1340 cm⁻¹, carbonyl at ~1680 cm⁻¹). UV-Vis spectroscopy in DMSO or methanol can reveal π→π* transitions of the aromatic system. For electronic structure analysis, DFT/B3LYP calculations (Gaussian 09) with 6-311++G(d,p) basis sets predict frontier molecular orbitals (HOMO-LUMO gaps), validated against experimental cyclic voltammetry data .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical vibrational spectra?

- Methodological Answer : Discrepancies in vibrational modes (e.g., B–O vs. C=O contributions) arise from solvent effects or anharmonicity. Employ scaled quantum mechanical force fields (SQMFF) with solvent correction models (PCM or COSMO) in DFT studies. Compare computed IR spectra (VEDA4 software) to experimental data, adjusting scaling factors (0.961–0.983) for alignment. Molecular electrostatic potential (MEP) maps further clarify charge distribution anomalies .

Q. What strategies optimize molecular docking studies targeting serine proteases or carbohydrate receptors?

- Methodological Answer : Prepare the compound’s 3D structure (GaussView) and minimize energy using PM6 semi-empirical methods. For docking (AutoDock Vina or Schrödinger Glide), define the binding pocket using X-ray crystallography data (PDB: e.g., 1LNM for thrombin). Set flexible residues (e.g., catalytic triad Ser195/His57/Asp102) and validate docking poses via MD simulations (GROMACS, 20 ns trajectories). Binding affinity discrepancies require free-energy perturbation (FEP) or MM/GBSA analysis .

Q. How can conflicting data on toxicity or reactivity be systematically addressed?

- Methodological Answer : For toxicity contradictions, conduct Ames tests (TA98/TA100 strains) and MTT assays on HepG2 cells to differentiate genotoxic vs. cytotoxic effects. Reactivity conflicts (e.g., boronic acid vs. anhydride stability) require kinetic studies (NMR time-course experiments in D₂O/CD₃CN). Cross-reference with analogous compounds (e.g., 4-formylphenylboronic acid) to isolate substituent-specific effects .

Q. What are its applications in designing boronic acid-based sensors or PROTACs?

- Methodological Answer : The dimethylhydroxylaminocarbonyl group enhances water solubility and chelates transition metals (e.g., Cu²⁺ for Fenton reactions). For sensors, conjugate with fluorophores (e.g., dansyl) via EDC/NHS chemistry; measure fluorescence quenching upon diol binding (e.g., glucose). In PROTACs, link to E3 ligase ligands (e.g., thalidomide) via PEG spacers; validate degradation efficiency via Western blot (e.g., targeting BRD4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.